molecular formula C17H26N4O3 B5048044 3-(2H-1,3-Benzodioxol-5-YL)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea

3-(2H-1,3-Benzodioxol-5-YL)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea

Cat. No.: B5048044
M. Wt: 334.4 g/mol
InChI Key: ABFBCLZDYSSDKK-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-YL)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds of this nature often exhibit a range of biological activities and are of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-Benzodioxol-5-YL)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the urea linkage or the piperazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions for substitution reactions could include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be used to study its effects on cellular processes or as a tool to probe specific biochemical pathways.

Medicine

Medicinally, compounds of this class are often investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-Benzodioxol-5-YL)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2H-1,3-Benzodioxol-5-YL)-1-[2-(4-methylpiperazin-1-YL)ethyl]urea
  • 3-(2H-1,3-Benzodioxol-5-YL)-1-[2-(4-ethylpiperazin-1-YL)ethyl]urea

Uniqueness

The uniqueness of 3-(2H-1,3-Benzodioxol-5-YL)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea could lie in its specific substitution pattern, which might confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-2-6-20-8-10-21(11-9-20)7-5-18-17(22)19-14-3-4-15-16(12-14)24-13-23-15/h3-4,12H,2,5-11,13H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFBCLZDYSSDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CCNC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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